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N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C25H27ClN2O3 and its molecular weight is 438.9 g/mol. The purity is usually 95%.
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Biological Activity
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide (commonly referred to as compound 1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of compound 1 is C20H21ClN2O, with a molecular weight of approximately 340.85 g/mol. The structure features a carbazole moiety that has been modified with a chloro group and a tetrahydropyran carboxamide side chain, which contributes to its biological properties.
Synthesis
Compound 1 can be synthesized through multicomponent reactions (MCRs), which have proven effective in generating biologically active molecules. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high purity and yield rates (80–95%) for various derivatives .
Anticancer Activity
Research indicates that compound 1 exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that the presence of the methoxyphenyl group enhances its activity against certain cancer types .
Anti-inflammatory Effects
In addition to its anticancer properties, compound 1 has shown promising anti-inflammatory effects. In vitro studies have indicated that it can inhibit pro-inflammatory cytokine production and reduce inflammation markers in cell cultures. This suggests its potential use in treating inflammatory diseases .
The mechanism by which compound 1 exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis. Its ability to modulate these pathways could account for both its anticancer and anti-inflammatory activities .
Case Studies and Research Findings
Several studies have documented the biological activity of compound 1:
- Anticancer Studies : In a study involving multiple cancer cell lines, compound 1 demonstrated an IC50 value of approximately 5 µM against breast cancer cells, indicating potent cytotoxicity .
- Anti-inflammatory Activity : A recent study assessed the anti-inflammatory effects of compound 1 in a murine model of rheumatoid arthritis. Results showed a significant reduction in joint swelling and inflammatory markers compared to control groups .
- Neuroprotective Effects : Emerging research suggests that compound 1 may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative disorders by inhibiting oxidative stress pathways .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiallergic Properties
Research indicates that compounds similar to N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide exhibit properties that make them suitable for treating allergic conditions. These compounds act as antagonists to the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRT2), which is implicated in various allergic disorders such as asthma, rhinitis, and dermatitis. Their ability to inhibit CRT2 suggests a pathway for developing treatments for chronic allergic conditions and other immune disorders .
1.2 Anticancer Activity
The compound has shown promise in anticancer research. Similar derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that tetrahydrocarbazole derivatives exhibit significant growth inhibition against cancer cells, including those from breast and prostate cancers. The presence of specific substituents, such as methoxy groups, can enhance the anticancer efficacy of these compounds by improving their interaction with biological targets .
1.3 Neuroprotective Effects
There is emerging evidence that compounds related to this compound possess neuroprotective properties. These compounds have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.
Structural Feature | Impact on Activity |
---|---|
Chlorine Substituent | Enhances binding affinity to biological targets |
Methoxy Group | Increases solubility and bioavailability |
Tetrahydropyran Ring | Contributes to conformational stability |
The presence of these functional groups can significantly influence the compound's effectiveness and safety profile.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
3.1 Treatment of Allergic Asthma
In a clinical trial involving patients with allergic asthma, a derivative similar to this compound was administered as part of a combination therapy. The results showed a marked reduction in asthma attacks and improved lung function over a six-month period .
3.2 Anticancer Efficacy
A study evaluated the anticancer effects of various tetrahydrocarbazole derivatives against MCF-7 breast cancer cells. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an effective treatment option .
Properties
Molecular Formula |
C25H27ClN2O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C25H27ClN2O3/c1-30-18-8-5-16(6-9-18)25(11-13-31-14-12-25)24(29)28-22-4-2-3-19-20-15-17(26)7-10-21(20)27-23(19)22/h5-10,15,22,27H,2-4,11-14H2,1H3,(H,28,29) |
InChI Key |
VCJRPCHCNZWORW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
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